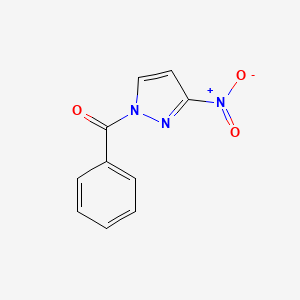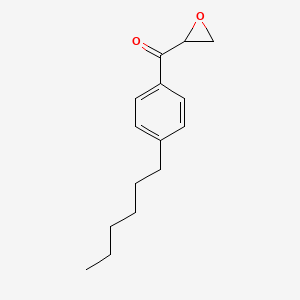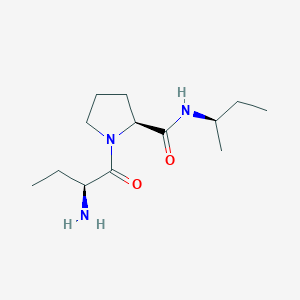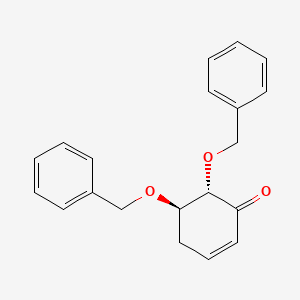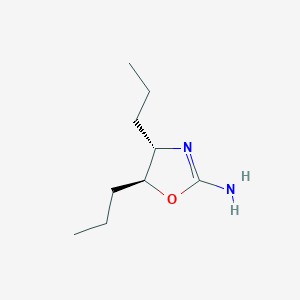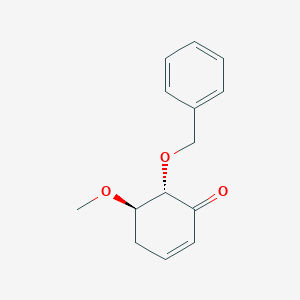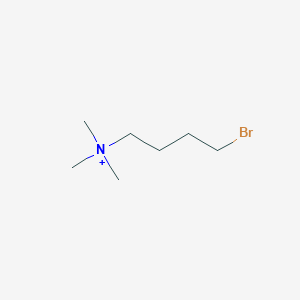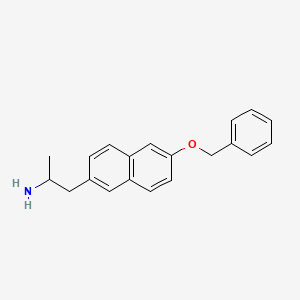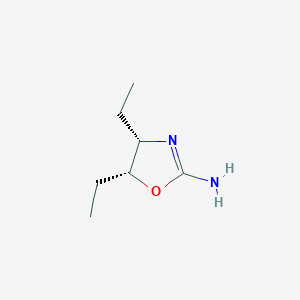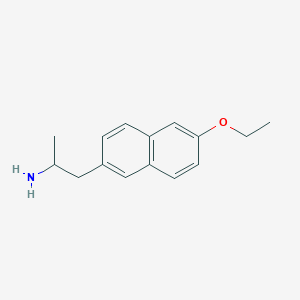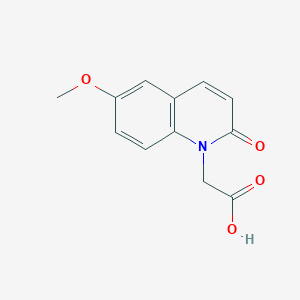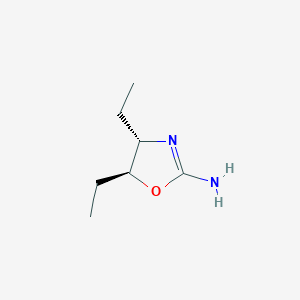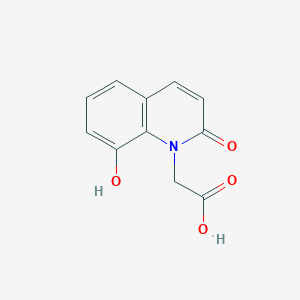
(6-Methylthio-2-naphthyl)isopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methylthio-2-naphthyl)isopropylamine is an organic compound that belongs to the class of naphthylisopropylamines This compound is characterized by the presence of a naphthalene ring substituted with a methylthio group at the 6-position and an isopropylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methylthio-2-naphthyl)isopropylamine typically involves the introduction of the isopropylamine group to a naphthalene derivative. One common method is the reaction of 6-methylthio-2-naphthaldehyde with isopropylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-methylthio-2-naphthyl)isopropylamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a naphthylisopropylamine derivative.
Substitution: The isopropylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Naphthylisopropylamine derivatives.
Substitution: Various substituted naphthylisopropylamine compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-methylthio-2-naphthyl)isopropylamine involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Naphthylisopropylamine: Lacks the methylthio group, making it less electron-rich and potentially less potent as a monoamine oxidase inhibitor.
N-benzylamphetamine: Contains a benzyl group instead of a naphthalene ring, resulting in different pharmacological properties.
Uniqueness
(6-methylthio-2-naphthyl)isopropylamine is unique due to the presence of both the naphthalene ring and the methylthio group. This combination enhances its electron-donating capacity and overall size, potentially increasing its potency as a monoamine oxidase inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C14H17NS |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
1-(6-methylsulfanylnaphthalen-2-yl)propan-2-amine |
InChI |
InChI=1S/C14H17NS/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-10H,7,15H2,1-2H3 |
InChI Key |
YTLQCSVRMANEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



